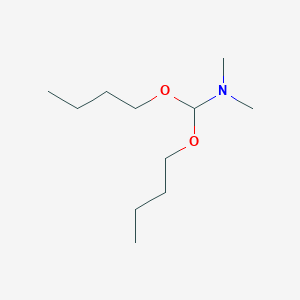

1,1-二丁氧基三甲胺

描述

科学研究应用

脂肪酸酯化

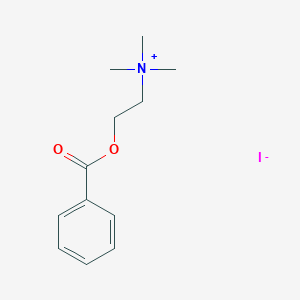

“1,1-二丁氧基三甲胺”通常用作脂肪酸酯化的试剂 . 该过程在生物柴油、化妆品和其他各种工业产品的生产中至关重要。

二甲基甲酰胺二烷基缩醛的合成

该化合物是一种二甲基甲酰胺二烷基缩醛 . 它的合成是由 Meerwin 及其合作者通过 N,N-二甲基甲酰胺二乙基缩醛与丁醇的反应报道的 .

可卡因及其主要代谢物的定量分析

“1,1-二丁氧基三甲胺”是一种合适的试剂,用于通过气相色谱法同时定量尿液基质中的可卡因及其主要代谢物苯甲酰芽子碱 . 该应用在法医学和药物检测中尤为重要。

有机合成砌块

“1,1-二丁氧基三甲胺”可用作各种有机化合物的合成中的有机合成砌块 . 它是一种用途广泛的试剂,可用于各种化学反应。

作用机制

Target of Action

1,1-Dibutoxytrimethylamine, also known as N,N-Dimethylformamide dibutyl acetal, is primarily used as a reagent in biochemical reactions . Its primary targets are the molecules involved in the esterification of fatty acids and the simultaneous quantification of cocaine and its primary metabolite, benzoyl ecgonine, from a urine matrix by gas-chromatography .

Mode of Action

The compound interacts with its targets by participating in the chemical reactions as a reagent . In the esterification of fatty acids, it acts as a catalyst to speed up the reaction, while in the quantification of cocaine and its metabolites, it likely interacts with the compounds to form derivatives that can be detected and quantified .

Biochemical Pathways

Given its use in the esterification of fatty acids , it can be inferred that it plays a role in lipid metabolism. In the context of drug testing, it likely participates in the metabolic pathways involved in the breakdown and excretion of cocaine and its metabolites .

Result of Action

The molecular and cellular effects of 1,1-Dibutoxytrimethylamine’s action depend on its application. In the esterification of fatty acids, it facilitates the formation of esters, which are important molecules in various biological processes . In drug testing, it aids in the detection and quantification of cocaine and its metabolites, providing valuable information about an individual’s drug use .

准备方法

1,1-Dibutoxytrimethylamine can be synthesized through the reaction of N,N-Dimethylformamide diethyl acetal with butanol . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide and may require a catalyst to facilitate the reaction. The industrial production methods for this compound are similar,

属性

IUPAC Name |

1,1-dibutoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-7-9-13-11(12(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFXKGTGPMVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(N(C)C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171702 | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-90-7 | |

| Record name | 1,1-Dibutoxy-N,N-dimethylmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibutoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)